molecular formula C8H13NO2 B13180298 2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one

2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one

Cat. No.: B13180298
M. Wt: 155.19 g/mol
InChI Key: AMWXTOWDYBKJBZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a prop-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one can be synthesized through a multi-step process. One common method involves the reaction of piperazine with triethylamine in the presence of formamide, followed by the addition of chloride. The resulting product is then heated to produce 2-methyl-1-(morpholin-4-yl)propane, which is further reacted with ethyl chloride to give 2-methyl-1-(morpholin-4-yl)propane 1,2,3,3-tetraol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a monomer in polymerization reactions due to its selectivity for certain amines.

    Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in understanding molecular interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(morpholin-2-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of a methyl group and a morpholine ring. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-methyl-1-morpholin-2-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-9-3-4-11-7/h7,9H,1,3-5H2,2H3

InChI Key

AMWXTOWDYBKJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CNCCO1

Origin of Product

United States

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